

# Early Investigations into the Antiviral Properties of Andrographolide: A Technical Guide

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#### Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant extensively used in traditional Ayurvedic, Thai, and Chinese medicine to treat infections, fever, and inflammatory conditions.[1][2] Early scientific inquiry into its medicinal properties has unveiled a broad spectrum of pharmacological activities, including potent antiviral effects against a diverse range of human pathogens.[3][4] This technical guide provides an in-depth review of the foundational studies that first characterized the antiviral efficacy of andrographolide and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action for an audience of researchers, scientists, and drug development professionals.

# **Quantitative Summary of Antiviral Activity**

Early in vitro and in vivo studies established the inhibitory potential of andrographolide and its semi-synthetic derivatives against numerous viruses. The following tables summarize the key quantitative findings from these initial investigations.

Table 1: In Vitro Antiviral Activity of Andrographolide and Its Derivatives



Virus	Compo und	Cell Line	Assay	Result (EC50 / IC50)	Cytotoxi city (CC50)	Selectiv ity Index (SI)	Referen ce(s)
Influenza A (H9N2)	14-α- Lipoyl androgra pholide (AL-1)	MDCK	CPE Reductio n	8.4 μΜ	>780 μM	>92	[5][6]
Influenza A (H5N1)	14-α- Lipoyl androgra pholide (AL-1)	MDCK	CPE Reductio n	15.2 μΜ	>780 μM	>51	[5][6]
Influenza A (H1N1)	14-α- Lipoyl androgra pholide (AL-1)	MDCK	CPE Reductio n	7.2 μΜ	>780 μM	>109	[5][6]
Influenza A	14- Deoxy- 11,12- didehydr oandrogr apholide	A549	CPE Reductio n	5 ± 1 μg/mL	-	-	[5]
Influenza A	14- Deoxy- 11,12- didehydr oandrogr apholide	MDCK	CPE Reductio n	38 ± 1 μg/mL	-	-	[5]
Dengue Virus 2 (DENV-2)	Androgra pholide	HepG2	Virus Output	21.304 μΜ	-	-	[7][8]



			Reductio n				
Dengue Virus 2 (DENV-2)	Androgra pholide	HeLa	Virus Output Reductio n	22.739 μΜ	-	-	[7][8]
Dengue Virus 2 (DENV-2)	Androgra pholide	C6/36	-	97.23% inhibition at 15.62 μg/mL	-	-	[9]
Herpes Simplex Virus 1 (HSV-1)	Androgra pholide	-	Virucidal Assay	8.28 μg/mL	-	-	[5]
Herpes Simplex Virus 1 (HSV-1)	Neoandr ographoli de	-	Virucidal Assay	7.97 μg/mL	-	-	[5]
Herpes Simplex Virus 1 (HSV-1)	14- Deoxy- 11,12- didehydr oandrogr apholide	-	Virucidal Assay	11.1 μg/mL	-	-	[5]
Human Immunod eficiency Virus (HIV)	Androgra pholide	TZM-bl	Cell-free Infectivity	49.0 μg/mL	-	-	[9]
Human Immunod eficiency Virus (HIV)	14- Deoxy- 11,12- didehydr	TZM-bl	Cell-free Infectivity	56.8 μg/mL	-	-	[9]



	oandrogr apholide						
Human Immunod eficiency Virus (HIV)	Androgra pholide	HL2/3 & TZM-bl	Cell Fusion Assay	0.59 μΜ	-	-	[9]

Table 2: In Vivo Antiviral Activity of Andrographolide Derivatives



Virus	Compound	Animal Model	Dosage	Key Outcomes	Reference(s
Influenza A (H9N2, H5N1, H1N1)	14-α-Lipoyl andrographoli de (AL-1)	Mice	100-200 mg/kg/day	Reduced death rate, prolonged life, inhibited lung consolidation, reduced lung viral titers.	[6][10][11]
Herpes Simplex Virus 1 (HSV-1)	3,19- Isopropyliden eandrograph olide (IPAD)	Mice (cutaneous infection)	7.5% topical cream	Delayed skin lesion development, reduced HSV DNA copy number and gD gene expression.	[12]
Human Immunodefici ency Virus (HIV-1)	Andrographol ide	Humans (Phase I trial)	10 mg/kg	Significant rise in mean CD4+ lymphocyte levels (405 to 501 cells/mm³). No significant change in viral RNA levels.	[13][14]

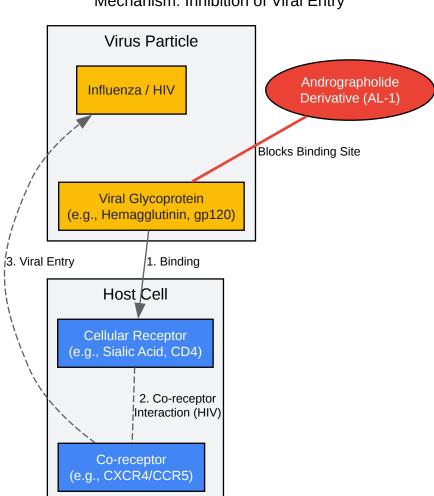
# **Mechanisms of Antiviral Action**

Early research elucidated that andrographolide exerts its antiviral effects through multiple mechanisms, targeting both viral and host factors. These include inhibiting viral entry, disrupting viral replication, and modulating host immune and inflammatory responses.



## **Inhibition of Viral Entry and Adsorption**

Studies on influenza A virus demonstrated a direct interference with the viral entry process. The derivative 14-α-lipoyl andrographolide (AL-1) was found to inhibit viral adsorption onto red blood cells, suggesting it directly interferes with the viral hemagglutinin protein, which is crucial for binding to cellular receptors.[6][11] For HIV, andrographolide and its derivatives were shown to inhibit gp120-mediated cell fusion, with computational models suggesting these molecules bind to the V3 loop of the gp120 envelope protein, preventing its interaction with host cell CD4 receptors and co-receptors like CXCR4 and CCR5.[9][15]



Mechanism: Inhibition of Viral Entry

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Caption: Andrographolide derivatives block viral entry by binding to viral glycoproteins.



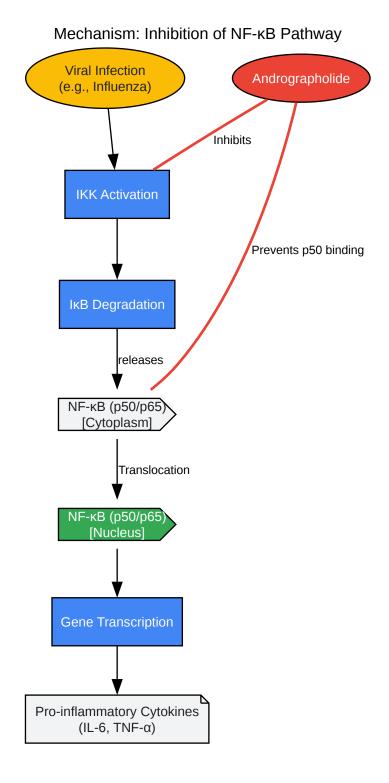
## **Disruption of Viral Replication and Protein Synthesis**

Once inside the host cell, andrographolide and its derivatives interfere with viral replication. Against influenza virus, 14-deoxy-11,12-didehydroandrographolide was shown to reduce the synthesis of nucleoprotein (NP) mRNA and other viral proteins, and to suppress the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new virions.[5] For HSV-1, the derivative IPAD was found to reduce the expression of key viral proteins, including the immediate-early protein ICP27 and the early protein ICP8, indicating a mode of action distinct from acyclovir.[12] In the context of dengue virus, time-of-addition studies confirmed that andrographolide's activity is primarily confined to a post-infection stage, targeting viral replication within the host cell.[7][8]

# Modulation of Host Signaling Pathways (Antiinflammatory Effects)

A significant component of andrographolide's antiviral action is its ability to modulate host inflammatory responses, which are often dysregulated during viral infections. Andrographolide is a known inhibitor of the NF- $\kappa$ B (nuclear factor-kappa B) signaling pathway.[16] By preventing the degradation of I $\kappa$ B and the subsequent translocation of NF- $\kappa$ B into the nucleus, it suppresses the expression of pro-inflammatory genes like TNF- $\alpha$ , IL-6, and IL-1 $\beta$ .[3][17] This anti-inflammatory effect can mitigate the cytokine storm associated with severe viral infections, such as influenza, thereby reducing virus-induced pathology.[5]





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Caption: Andrographolide inhibits inflammation by blocking the NF-kB signaling pathway.

# **Experimental Protocols**



The following section details the methodologies employed in early studies to determine the antiviral efficacy and cytotoxicity of andrographolide.

## **Cell Viability and Cytotoxicity Assay (MTT Assay)**

This assay is crucial for determining the concentration range at which a compound is non-toxic to the host cells, allowing for the calculation of the Selectivity Index (SI).

- Cell Seeding: Host cells (e.g., MDCK, HepG2, Vero) are seeded into 96-well microplates at a
  density of 1-5 x 10<sup>4</sup> cells/well and incubated for 24 hours at 37°C with 5% CO<sub>2</sub> to allow for
  cell adherence.
- Compound Treatment: The growth medium is replaced with fresh medium containing twofold serial dilutions of andrographolide or its derivatives. A "cells only" control (no compound) is included. Plates are incubated for 48-72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells metabolize the yellow tetrazolium salt (MTT) into purple formazan crystals.
- Solubilization: The medium is carefully removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
- Analysis: The 50% cytotoxic concentration (CC<sub>50</sub>) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

# **Antiviral Activity Assay (CPE Reduction Assay)**

This method is widely used to screen for antiviral activity by measuring the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

- Cell Preparation: A confluent monolayer of host cells is prepared in 96-well plates as described for the cytotoxicity assay.
- Infection and Treatment: The growth medium is removed, and cells are washed with PBS.
   100 μL of virus suspension (at a concentration that causes 100% CPE in 48-72 hours, e.g.,



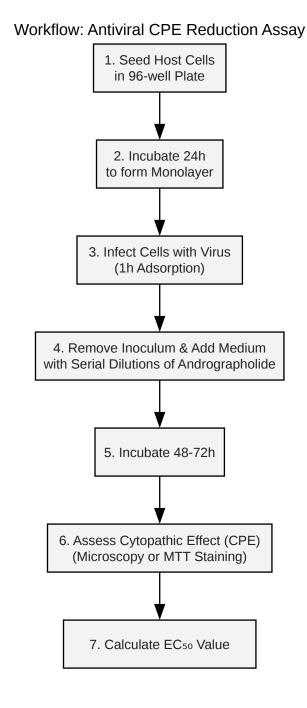




100 TCID<sub>50</sub>) is added to the wells. After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

- Compound Addition: 200 μL of maintenance medium containing serial dilutions of the test compound (at non-toxic concentrations) is added to the wells. Virus control (virus, no compound) and cell control (no virus, no compound) wells are included.
- Incubation and Observation: Plates are incubated for 48-72 hours at 37°C. The percentage of CPE in each well is observed and scored daily using an inverted microscope.
- Quantification (MTT Staining): At the end of the incubation period, cell viability can be quantified using the MTT assay as described above.
- Analysis: The 50% effective concentration (EC<sub>50</sub>) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control.





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Caption: A typical experimental workflow for screening antiviral compounds.

## **Hemagglutination (HA) Inhibition Assay**

This assay is specific for viruses like influenza that can agglutinate red blood cells (RBCs) and is used to test for direct interference with viral surface proteins.



- Virus and Compound Preparation: Serial two-fold dilutions of the virus are prepared to determine the HA titer (the highest dilution causing complete hemagglutination). The working dilution of the virus is set to 4 HA units.
- Incubation: Equal volumes of the virus (4 HA units) and serial dilutions of andrographolide are mixed in a V-bottom 96-well plate and incubated at room temperature for 1 hour.
- RBC Addition: A 0.5% suspension of chicken or human red blood cells is added to each well.
- Observation: The plate is gently mixed and incubated at room temperature for 30-60 minutes. Wells are observed for hemagglutination (a mat of RBCs) or its inhibition (a button of RBCs at the bottom).
- Analysis: The minimum inhibitory concentration is the lowest compound concentration that completely inhibits hemagglutination.[6][10]

#### Conclusion

The foundational research on andrographolide and its derivatives has firmly established its status as a promising, broad-spectrum antiviral agent. Early in vitro and in vivo studies successfully quantified its efficacy against a range of clinically relevant viruses, including influenza, dengue, herpes simplex, and HIV.[2] Mechanistic investigations revealed a multipronged approach to viral inhibition, encompassing the blockage of viral entry, disruption of the replication cycle, and potent modulation of host inflammatory pathways.[3][5] The detailed experimental protocols developed and utilized in these seminal studies have provided a robust framework for the continued evaluation of novel antiviral candidates. While challenges related to bioavailability and solubility remain, the compelling data from these early studies continue to drive further research and development of andrographolide-based therapeutics.[5]

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